5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid
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Overview
Description
5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid: is an organic compound with the molecular formula C12H8F2O3S and a molecular weight of 270.25 g/mol . This compound is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a difluorophenoxy methyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.
Introduction of the Difluorophenoxy Methyl Group: This step involves the reaction of the thiophene derivative with 2,4-difluorophenol in the presence of a suitable base, such as potassium carbonate, to form the difluorophenoxy methyl group.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluorophenoxy methyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It is employed in the synthesis of conductive polymers and organic semiconductors.
Biology and Medicine:
Drug Development: The compound is investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Biological Probes: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry:
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its unique chemical properties.
Electronics: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy methyl group enhances the compound’s binding affinity and selectivity towards these targets. The thiophene ring provides structural stability and facilitates electron delocalization, which is crucial for its biological activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, modulating their activity.
Comparison with Similar Compounds
- 5-[(2,4-Dichlorophenoxy)methyl]thiophene-2-carboxylic acid
- 5-[(2,4-Dibromophenoxy)methyl]thiophene-2-carboxylic acid
- 5-[(2,4-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid
Comparison:
- 5-[(2,4-Difluorophenoxy)methyl]thiophene-2-carboxylic acid is unique due to the presence of fluorine atoms, which enhance its chemical stability and biological activity compared to its chlorinated, brominated, or methylated analogs.
- The fluorine atoms increase the compound’s lipophilicity, improving its membrane permeability and bioavailability.
- The compound exhibits higher electron-withdrawing effects, which can influence its reactivity and interaction with molecular targets.
Properties
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O3S/c13-7-1-3-10(9(14)5-7)17-6-8-2-4-11(18-8)12(15)16/h1-5H,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTZTVFKUMSBBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC2=CC=C(S2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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